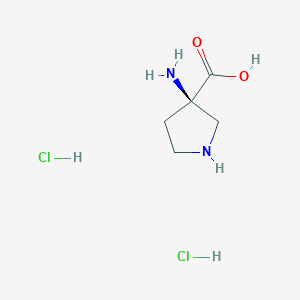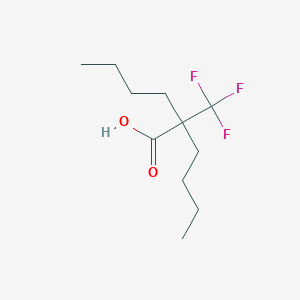
2-Butyl-2-trifluoromethyl-hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-2-trifluoromethyl-hexanoic acid is a fluorinated carboxylic acid with the molecular formula C11H19F3O2 and a molecular weight of 240.26 g/mol . This compound is known for its unique chemical properties due to the presence of both butyl and trifluoromethyl groups attached to the hexanoic acid backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-butyl-hexanoic acid with a trifluoromethylating agent under controlled conditions
Industrial Production Methods
Industrial production of 2-Butyl-2-trifluoromethyl-hexanoic acid may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butyl-2-trifluoromethyl-hexanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylate salts.
Reduction: Alcohols.
Substitution: Substituted derivatives with nucleophiles.
Applications De Recherche Scientifique
2-Butyl-2-trifluoromethyl-hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems due to the presence of the trifluoromethyl group.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Butyl-2-trifluoromethyl-hexanoic acid involves its interaction with molecular targets through its carboxylic acid and trifluoromethyl groups. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can affect various molecular pathways and biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Butyl-hexanoic acid: Lacks the trifluoromethyl group, resulting in different chemical properties.
2-Trifluoromethyl-hexanoic acid: Lacks the butyl group, leading to variations in reactivity and applications.
Uniqueness
2-Butyl-2-trifluoromethyl-hexanoic acid is unique due to the presence of both butyl and trifluoromethyl groups, which confer distinct chemical and physical properties. This combination makes it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C11H19F3O2 |
|---|---|
Poids moléculaire |
240.26 g/mol |
Nom IUPAC |
2-butyl-2-(trifluoromethyl)hexanoic acid |
InChI |
InChI=1S/C11H19F3O2/c1-3-5-7-10(9(15)16,8-6-4-2)11(12,13)14/h3-8H2,1-2H3,(H,15,16) |
Clé InChI |
FVWOIZXIHQTMQJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CCCC)(C(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


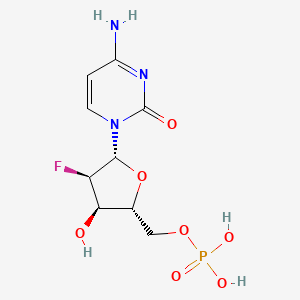
![2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-o-tolyl-acetamide](/img/structure/B12857046.png)
![2-(Bromomethyl)-7-ethoxybenzo[d]oxazole](/img/structure/B12857059.png)

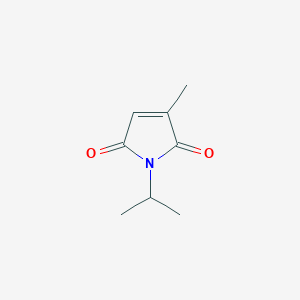
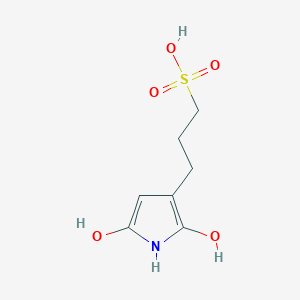
![Pyrrolo[1,2-c]pyrimidine-3-methanamine](/img/structure/B12857079.png)

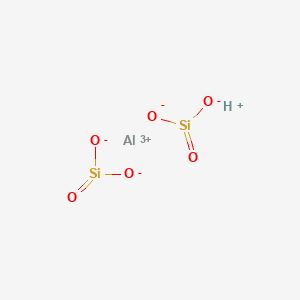
![1-Piperazinecarboxylic acid, 3-(hydroxymethyl)-4-[[[3-(1H-pyrrol-1-yl)phenyl]amino]carbonyl]-, 1,1-dimethylethyl ester](/img/structure/B12857102.png)

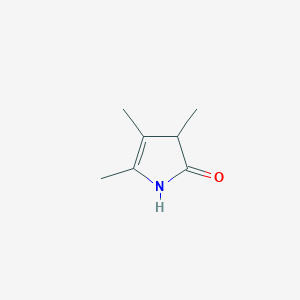
![6-Aminobenzo[d]oxazol-5-ol](/img/structure/B12857116.png)
